2-Methyl-3-phenyl-5-(phenylamino)-1,2,4-thiadiazol-2-ium bromide
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Description
2-Methyl-3-phenyl-5-(phenylamino)-1,2,4-thiadiazol-2-ium bromide is a useful research compound. Its molecular formula is C15H14BrN3S and its molecular weight is 348.26. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry and Pharmacological Activities
1,3,4-Thiadiazole derivatives, including compounds similar to 2-Methyl-3-phenyl-5-(phenylamino)-1,2,4-thiadiazol-2-ium bromide, are key in heterocyclic chemistry due to their extensive pharmacological activities. These activities are attributed to the toxophoric N2C2S moiety present in these compounds. Research indicates these derivatives possess anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The pursuit of new drugs often involves the development of hybrid molecules combining different moieties into one frame, leading to compounds with interesting biological profiles. This review highlights the importance of 1,3,4-thiadiazole derivatives in drug development due to their versatile pharmacological potentials (P. Mishra, A. Singh, R. Tripathi, A. Giri, 2015).
Synthesis of Heterocycles
The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, which share a conceptual similarity with the target compound, underlines their value as building blocks for synthesizing various heterocyclic compounds. These include pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. The reactivity of DCNP and its derivatives in generating versatile cynomethylene dyes from a broad range of precursors highlights innovative transformations that could be applicable to the synthesis and application of this compound in medicinal chemistry and dye manufacturing (M. A. Gomaa, H. Ali, 2020).
Biological Activity of Heterocyclic Systems
The pharmacological potential of heterocyclic systems based on 1,3,4-thia(oxa)diazoles, similar to the target compound, has been established through various studies. These compounds are recognized for their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of the 1,3,4-thiadiazole or 1,3,4-oxadiazole core with different heterocycles often leads to a synergistic effect, enhancing their pharmacological efficacy. This makes them crucial in the development of new drug-like molecules with potential applications in medicine (M. Lelyukh, 2019).
Ionic Liquids and Polysaccharide Interaction
Research into ionic liquids (ILs), such as imidazolium chloride and bromide derivatives, focuses on their interaction with polysaccharides like cellulose. These studies are relevant for understanding how compounds like this compound could interact in various solvents and potentially influence chemical modifications of biopolymers. ILs serve as solvents for cellulose, facilitating its modification under mild conditions. This insight is vital for exploring the applications of thiadiazolium bromide derivatives in material science and chemical engineering (T. Heinze et al., 2008).
Properties
IUPAC Name |
2-methyl-N,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S.BrH/c1-18-14(12-8-4-2-5-9-12)17-15(19-18)16-13-10-6-3-7-11-13;/h2-11H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLSPCXUPCTKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(N=C(S1)NC2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.